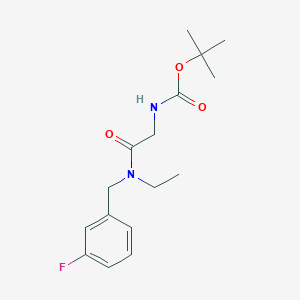

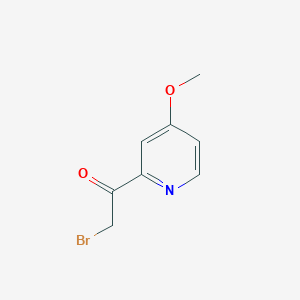

![molecular formula C14H12N8OS B2502352 1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1903631-21-9](/img/structure/B2502352.png)

1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic components such as triazole and pyridazine rings. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and characteristics of related heterocyclic compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves strategic intramolecular annulation processes. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyridines is achieved through a metal-free oxidative N-N bond formation mediated by phenyliodine bis(trifluoroacetate). This method features a short reaction time and high yields, suggesting that a similar approach might be applicable for synthesizing the compound , given its structural similarities .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one being analyzed is typically confirmed through complex spectral studies. These studies ensure the correct formation of the desired compound by analyzing its interaction with various forms of electromagnetic radiation . The presence of multiple rings and functional groups in the compound would result in a unique spectral fingerprint that can be used for identification and confirmation of the molecular structure.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include cyclization and dehydrosulfurization steps. For example, the formation of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides involves a dehydrosulfurization step under the influence of excess HgO, leading to cyclization products with moderate yields . These reactions are crucial for the construction of the complex heterocyclic systems present in the compound of interest.

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar heterocyclic compounds can be inferred. These compounds are likely to have significant solubility in polar organic solvents and may exhibit varying degrees of stability under different conditions, influenced by the presence of electron-withdrawing groups such as the trifluoroacetate in the synthesis process . The physical state, melting point, and boiling point would be determined by the intermolecular forces present within the compound, which are in turn affected by the molecular structure and functional groups.

Scientific Research Applications

Synthetic Utility and Biological Activity

Synthetic Utility : The synthetic routes to heterocyclic compounds, including 1,2,3-triazolo and pyridazine derivatives, have been a subject of interest for decades. For instance, the preparation of 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines involved reactions of active methylene nitriles with 3-azido-2-substituted thiophenes, highlighting the versatility of these chemical reactions in synthesizing complex heterocyclic structures (Westerlund, 1980).

Antibacterial and Antiproliferative Activities : Novel pyrrolidinone derivatives bearing triazole, thiazole, and thiadiazole moieties demonstrated significant antibacterial activity against various pathogens, indicating the potential of these heterocycles in developing new antimicrobial agents (Balandis et al., 2019). Similarly, [1,2,4]triazolo[4,3-b]pyridazine derivatives were synthesized for their antiproliferative activity against endothelial and tumor cells, showcasing the therapeutic potential of such compounds in cancer treatment (Ilić et al., 2011).

Cardiovascular and Antimicrobial Applications : The cardiovascular potential of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocycles was investigated, with some compounds demonstrating promising coronary vasodilating and antihypertensive activities (Sato et al., 1980). Furthermore, thienopyrimidine derivatives were synthesized and evaluated for their antimicrobial efficacy, further illustrating the broad utility of heterocyclic compounds in addressing various biological challenges (Bhuiyan et al., 2006).

Mechanism of Action

Target of Action

Triazoles and pyridazines can interact with a variety of enzymes and receptors in the biological system . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

The mode of action of triazoles and pyridazines can vary widely, from inhibiting enzyme activity to interacting with cell receptors . The exact mode of action for this specific compound would need to be determined through experimental studies.

Biochemical Pathways

Triazoles and pyridazines can affect multiple biochemical pathways due to their ability to interact with various enzymes and receptors . The specific pathways affected by this compound would depend on its exact targets.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the functional groups present. Triazoles and pyridazines, in general, are known to have good bioavailability .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Triazoles and pyridazines are known to exhibit a range of effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities .

properties

IUPAC Name |

1-methyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N8OS/c1-21-8-10(16-20-21)14(23)15-7-13-18-17-12-5-4-9(19-22(12)13)11-3-2-6-24-11/h2-6,8H,7H2,1H3,(H,15,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBJTFDEPLTZHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

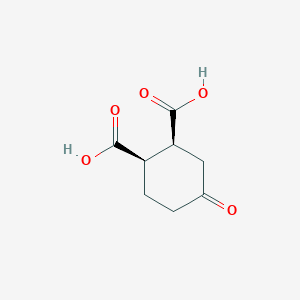

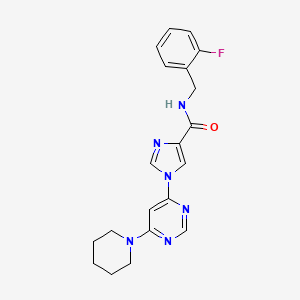

![N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2502270.png)

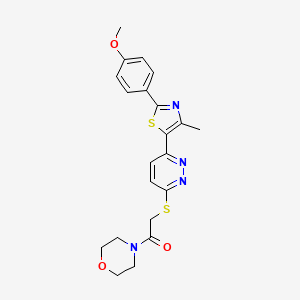

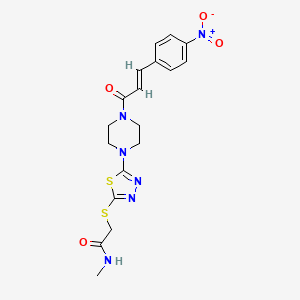

![5-Oxaspiro[3.5]nonan-8-one](/img/structure/B2502271.png)

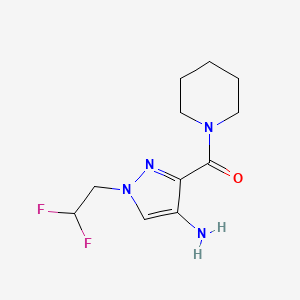

![3-[3-(1,3-Dioxo-2-benzo[de]isoquinolinyl)propylthio]propanoic acid](/img/structure/B2502272.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide](/img/structure/B2502273.png)

![N-[(4-fluorophenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2502275.png)

![2,4-difluoro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2502280.png)

![(E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2502291.png)